rac 7,14-Dihydroxy Efavirenz
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Overview
Description
rac7,14-DihydroxyEfavirenz: is a metabolite of efavirenz, a non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV infection. Efavirenz is known for its efficacy in suppressing HIV RNA and is often included in combination antiretroviral therapy (ART) regimens . rac7,14-DihydroxyEfavirenz is formed through the hydroxylation of efavirenz, primarily catalyzed by cytochrome P450 enzymes .
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of rac7,14-DihydroxyEfavirenz involves the hydroxylation of efavirenz. The primary enzymes responsible for this transformation are cytochrome P450 2B6 (CYP2B6) and cytochrome P450 2A6 (CYP2A6) . The reaction conditions typically involve the use of human liver microsomes (HLM) or recombinant enzymes in the presence of NADPH as a cofactor .
Industrial Production Methods: The scalability of these methods would depend on the availability of recombinant enzymes and the optimization of reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: : rac7,14-DihydroxyEfavirenz primarily undergoes hydroxylation reactions. The major reactions include:
Oxidation: Catalyzed by CYP2B6 and CYP2A6, leading to the formation of 7-hydroxyefavirenz and 8-hydroxyefavirenz.
Further Hydroxylation: Conversion of 8-hydroxyefavirenz to 8,14-dihydroxyefavirenz.
Common Reagents and Conditions
Reagents: NADPH, human liver microsomes, recombinant CYP2B6 and CYP2A6 enzymes.
Conditions: pH 7.4, temperature around 37°C, and incubation times ranging from 30 minutes to several hours .Major Products
- 7-Hydroxyefavirenz
- 8-Hydroxyefavirenz
- 8,14-Dihydroxyefavirenz
Scientific Research Applications
rac7,14-DihydroxyEfavirenz has several scientific research applications:
- Chemistry : Used as a probe to study the activity and catalytic mechanisms of cytochrome P450 enzymes, particularly CYP2B6 .
- Biology : Investigated for its role in the metabolism of efavirenz and its impact on drug-drug interactions and pharmacogenetics .
- Medicine : Studied for its neurotoxic effects and its contribution to the adverse effects associated with efavirenz therapy .
- Industry : Potential use in the development of enzyme assays and screening tools for drug metabolism studies .
Mechanism of Action
rac7,14-DihydroxyEfavirenz exerts its effects primarily through its interaction with cytochrome P450 enzymes. The hydroxylation of efavirenz to form rac7,14-DihydroxyEfavirenz involves the addition of hydroxyl groups at specific positions on the efavirenz molecule . This process is mediated by CYP2B6 and CYP2A6, which facilitate the oxidation of efavirenz to its hydroxylated metabolites . The molecular targets and pathways involved include the active sites of these enzymes and the subsequent metabolic pathways that lead to the formation of glucuronide or sulfate conjugates .
Comparison with Similar Compounds
Similar Compounds
- 7-Hydroxyefavirenz
- 8-Hydroxyefavirenz
- 8,14-Dihydroxyefavirenz
Comparison: : rac7,14-DihydroxyEfavirenz is unique in its dual hydroxylation pattern, which distinguishes it from other hydroxylated metabolites of efavirenz. While 7-hydroxyefavirenz and 8-hydroxyefavirenz are primary metabolites, rac7,14-DihydroxyEfavirenz represents a secondary metabolite formed through further hydroxylation . This additional hydroxylation step may contribute to its distinct pharmacokinetic and pharmacodynamic properties .
Properties
Molecular Formula |
C14H9ClF3NO4 |
---|---|
Molecular Weight |
347.67 g/mol |
IUPAC Name |
6-chloro-7-hydroxy-4-[2-(1-hydroxycyclopropyl)ethynyl]-4-(trifluoromethyl)-1H-3,1-benzoxazin-2-one |
InChI |
InChI=1S/C14H9ClF3NO4/c15-8-5-7-9(6-10(8)20)19-11(21)23-13(7,14(16,17)18)4-3-12(22)1-2-12/h5-6,20,22H,1-2H2,(H,19,21) |
InChI Key |
KUTVEJICWJIROD-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(C#CC2(C3=CC(=C(C=C3NC(=O)O2)O)Cl)C(F)(F)F)O |
Origin of Product |
United States |
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